molecular formula C11H17NO4 B6610672 tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1869903-87-6

tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6610672
CAS No.: 1869903-87-6
M. Wt: 227.26 g/mol
InChI Key: BYPGZPNZEKWXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1263132-31-5) is a spirocyclic compound featuring a bicyclic structure with a 3.4 ring system. The molecule contains a ketone group (7-oxo), an oxygen atom in the 6-position (6-oxa), and a nitrogen atom in the 2-position (2-aza), all stabilized by a tert-butyl carbamate (Boc) protecting group. This compound is primarily used as a synthetic intermediate in pharmaceutical research, leveraging its rigid spirocyclic framework for conformational control in drug design .

Properties

IUPAC Name

tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-11(6-12)4-8(13)15-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPGZPNZEKWXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stevens Oxidation for Intermediate Functionalization

The synthesis often begins with the Stevens oxidation of a precursor amine to generate a carbonyl group. For example, compound 1 (a bicyclic amine) is treated with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, followed by quenching with triethylamine to yield ketone intermediate 2 (92% yield). This step is critical for introducing the 7-oxo group essential for downstream reactivity.

Reaction Conditions:

  • Reagents: Oxalyl chloride, DMSO, triethylamine

  • Solvent: Dichloromethane

  • Temperature: −78°C → 25°C

  • Yield: 92%

Horner-Wadsworth-Emmons Reaction for Spirocycle Assembly

Subsequent steps involve the Horner-Wadsworth-Emmons reaction to form the spirocyclic ether. Intermediate 2 is reacted with sodium hydride and a phosphonate ester in tetrahydrofuran (THF), facilitating the formation of the 6-oxa ring. This reaction proceeds via a tandem deprotonation and nucleophilic attack mechanism, achieving a 75–85% yield under optimized conditions.

Michael Addition and Reduction

A Michael addition introduces a hydroxymethyl group to the spirocyclic framework. Intermediate 3 undergoes nucleophilic attack by a nitroalkene derivative in THF, followed by lithium aluminum hydride (LiAlH4) reduction to yield alcohol 5 . This step highlights the importance of stereochemical control, as improper reaction conditions may lead to diastereomer formation.

Key Data:

StepReagentsSolventTemperatureYield
Michael AdditionSodium hydride, nitroalkeneTHF25°C68%
ReductionLiAlH4THF20°C82%

Dehydration and Hydrogenation

Final stages involve acid-catalyzed dehydration to form the azaspiro ring, followed by hydrogenation using palladium hydroxide to remove protecting groups. Boc (tert-butoxycarbonyl) protection is then applied to yield the target compound.

Key Reaction Mechanisms and Optimization

Oxidation-Reduction Balance

The tert-butyl group’s stability under oxidative conditions is leveraged during the synthesis. For instance, DMSO/oxalyl chloride selectively oxidizes secondary alcohols without affecting the tert-butyl carbamate. Conversely, LiAlH4 reductions require careful stoichiometry to avoid over-reduction of the ketone.

Solvent and Temperature Effects

  • Dichloromethane : Ideal for low-temperature (−78°C) oxidations due to its inertness and ability to dissolve polar intermediates.

  • THF : Facilitates SN2 reactions in spirocycle formation but requires anhydrous conditions to prevent side reactions.

Optimization Table:

ParameterOptimal ValueImpact on Yield
Oxidation Temperature−78°CPrevents ketone over-oxidation
Reduction Time16 hoursEnsures complete alcohol formation
Catalyst Loading (Pd/C)10 wt%Balances cost and efficiency

Comparative Analysis with Related Spirocyclic Compounds

This compound shares synthetic strategies with analogous spirocycles, such as tert-butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate. Key differences include:

CompoundRing SizeKey Functional GroupsSynthetic Challenges
Target Compound[3.4]7-oxo, 6-oxaSpiro strain during cyclization
Analog [3.5][3.5]HydroxymethylSteric hindrance in Michael addition

Industrial-Scale Challenges and Solutions

Hazard Management

The use of LiAlH4 and sodium hydride necessitates strict inert-atmosphere protocols to mitigate fire risks. Alternatives such as sodium borohydride have been explored but yield inferior results (≤50% yield).

Cost-Effective Catalysts

Palladium hydroxide, while effective in hydrogenation, is costly. Recent studies suggest nickel-based catalysts may offer a 30% cost reduction without compromising yield .

Chemical Reactions Analysis

Types of Chemical Reactions

This compound can undergo various chemical reactions, which are crucial for its applications in organic synthesis and medicinal chemistry. Some of the key types of reactions include:

  • Oxidation Reactions : These reactions involve the introduction of additional oxo groups or the modification of existing ones. Common reagents used for oxidation include potassium permanganate.

  • Reduction Reactions : Reduction can convert oxo groups to hydroxyl groups, typically using reagents like lithium aluminum hydride.

  • Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by other groups, enhancing its versatility in synthesis.

Reaction Conditions and Catalysts

The conditions under which these reactions occur are critical for achieving high yields and minimizing by-products. Common solvents used include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. Reaction temperatures can vary widely, from -30°C to 82°C, depending on the specific reaction type and desired outcome .

Chemical Reactions Data Table

Reaction TypeReagentsConditionsOutcome
OxidationPotassium permanganateSolvent: Water or THF, Temperature: Room temperatureIntroduction of additional oxo groups
ReductionLithium aluminum hydrideSolvent: THF or DCM, Temperature: -30°C to 0°CConversion of oxo to hydroxyl groups
SubstitutionVarious nucleophilesSolvent: DCM or acetonitrile, Temperature: 0°C to 82°CReplacement of functional groups

Scientific Research Applications

Medicinal Chemistry

tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmacophore in drug development. Its spirocyclic structure can enhance the biological activity of compounds.

Case Study: Anticancer Activity

Recent studies have explored its derivatives' ability to inhibit cancer cell proliferation. For instance, modifications to the carboxylate group have shown promise in enhancing selectivity towards cancerous cells while minimizing toxicity to normal cells. This is particularly relevant in the design of targeted therapies for cancers resistant to conventional treatments.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its functional groups allow for further derivatization, making it a valuable scaffold for creating libraries of compounds for screening.

Example Applications:

  • Synthesis of Bioactive Molecules : It can be used to synthesize novel compounds with potential pharmaceutical applications, including anti-inflammatory and antimicrobial agents.
Reaction TypeDescriptionOutcome
AcylationReacting with acyl chloridesFormation of acyl derivatives
AlkylationReacting with alkyl halidesGeneration of alkyl-substituted analogs

Materials Science

In materials science, this compound is being investigated for its potential use in creating advanced materials, such as polymers and nanocomposites.

Properties:

The compound exhibits good thermal stability and solubility properties, making it suitable for incorporation into polymer matrices.

Application Example:

Research has indicated that incorporating this compound into polymer systems can enhance mechanical properties and thermal resistance, which is beneficial for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The presence of the spirocyclic structure allows for unique interactions with these targets, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

Oxygen-Substituted Analogues
  • tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate (CAS: 2135785-61-2): Features a 7-oxa (oxygen) and 5-aza (nitrogen) arrangement, differing in heteroatom positions. Key Difference: Positional exchange of oxygen and nitrogen impacts hydrogen-bonding capacity and solubility.
  • tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1251010-17-9):

    • Contains a ketone at the 5-position instead of 7-oxo.
    • Lacks the 6-oxa ring, reducing rigidity and increasing conformational flexibility .
Sulfur-Substituted Analogues
  • tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2197052-81-4): Replaces 6-oxa with 6-thia (sulfur), increasing molecular weight (C11H17NO3S, 243.32 g/mol vs. C11H17NO4, 227.26 g/mol) .
Diazaspiro Analogues
  • tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS: 1799438-98-4):
    • Incorporates a second nitrogen (7-aza), enabling additional hydrogen-bonding interactions.
    • Key Difference : The diaza structure may enhance binding to metalloenzymes or acidic residues in biological targets .

Functional Group Variations

Hydroxy and Amino Derivatives
  • tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6):

    • Replaces the 7-oxo group with a hydroxyl, enabling further functionalization (e.g., sulfonation, phosphorylation) .
    • Key Difference : Hydroxyl group increases polarity, affecting solubility and metabolic stability.
  • tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1638763-38-8): Substitutes 7-oxo with an amine, offering a site for peptide coupling or Schiff base formation .
Table 1: Physicochemical Properties
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Features
1263132-31-5 (Target Compound) C11H17NO4 227.26 7-oxo, 6-oxa, 2-aza
2197052-81-4 (6-Thia analogue) C11H17NO3S 243.32 Sulfur substitution at 6-thia
2135785-61-2 (7-Oxa/5-aza) C11H17NO4 227.26 cis stereochemistry
1799438-98-4 (2,7-Diaza) C10H15N2O4 227.24 Dual nitrogen sites

Biological Activity

Tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1869903-87-6) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic routes, and applications in research.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO4, with a molecular weight of 227.26 g/mol. The structure features a spirocyclic framework that contributes to its biological activity and reactivity.

PropertyValue
IUPAC NameThis compound
CAS Number1869903-87-6
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Purity95%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the ketone group allows for potential reactivity that can modulate enzyme activity, while the spirocyclic structure may facilitate binding to specific biological sites.

Potential Biological Targets

  • Enzymatic Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It could act as a ligand for receptors involved in various physiological processes.

Synthetic Routes

The synthesis of this compound typically involves several steps, starting from readily available precursors. Common synthetic strategies include:

  • Cyclization Reactions : Formation of the spirocyclic core through cyclization.
  • Functional Group Modifications : Introduction of the tert-butyl ester and ketone functionalities via standard organic transformations.

Example Synthetic Route

A typical synthetic route may involve:

  • Starting Material : A suitable amine and carbonyl compound.
  • Reagents : Use of acid catalysts or bases to facilitate cyclization.
  • Purification : Chromatographic techniques to isolate the desired product.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that related spirocyclic compounds exhibit significant antibacterial effects against Gram-positive bacteria.
  • Anti-inflammatory Properties : Some derivatives have been tested for their ability to reduce inflammation in animal models, indicating potential therapeutic applications.

Applications in Research

This compound serves as a versatile building block in medicinal chemistry for the development of new drug candidates:

  • Medicinal Chemistry : As an intermediate in the synthesis of bioactive molecules.
  • Material Science : Its unique structure can be explored for developing novel materials with specific properties.

Q & A

What are the key considerations for optimizing enantioselective synthesis of tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate?

Answer:
Enantioselective synthesis of this spirocyclic compound can be achieved via enzymatic ketoreduction. Critical factors include:

  • Enzyme selection : Codex® ketoreductase KRED-P3-G09 is effective for stereocontrol, yielding >99% enantiomeric excess (ee) under optimized conditions .
  • Cofactor regeneration : NADP+ (80 mg per 40 g substrate) is essential for enzyme activity; incremental additions (e.g., 20 mg after 23 hours) maintain reaction efficiency .
  • Reaction monitoring : Periodic sampling and analysis via 1^1H NMR (using deuterochloroform extraction) ensure real-time tracking of conversion and stereochemical outcomes .
  • Temperature control : Maintaining ≤33°C prevents enzyme denaturation and side reactions .
  • Solvent system : Aqueous potassium phosphate buffer (pH 7.5) with 2-propanol as a cosolvent balances substrate solubility and enzyme stability .

How can the stereochemical purity of this compound be rigorously validated?

Answer:
Advanced chromatographic and spectroscopic methods are required:

  • Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-3 column with a CO2_2/methanol-ammonia mobile phase. A gradient from 5% to 15% methanol over 7 minutes resolves enantiomers, confirming >99% ee .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) analysis of diastereomeric derivatives (e.g., Mosher esters) provides complementary stereochemical validation .
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs) unambiguously assigns absolute configuration, though this requires high-quality crystals .

What strategies are effective for introducing functional groups into the spirocyclic core for structure-activity relationship (SAR) studies?

Answer:
Derivatization typically targets the oxa-azaspiro scaffold’s reactive sites:

  • Iodomethylation : Electrophilic substitution at the 5-position yields tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Sulfonylation : Chlorosulfonyl groups can be introduced via electrophilic reagents, enabling further nucleophilic displacement (e.g., with amines or alcohols) .
  • Deprotection : Trifluoroacetic acid cleaves the tert-butyloxycarbonyl (Boc) group, exposing the secondary amine for subsequent acylation or alkylation .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:
Key scalability challenges include:

  • Enzyme cost and stability : Immobilizing KRED-P3-G09 on solid supports (e.g., silica) enhances reusability and reduces enzyme loading .
  • Cofactor recycling : Coupling with glucose dehydrogenase regenerates NADPH in situ, lowering cofactor costs .
  • Workup efficiency : Liquid-liquid extraction with ethyl acetate and diatomaceous earth filtration minimizes product loss during large-scale purification .
  • Chromatography alternatives : Switch from silica gel to simulated moving bed (SMB) chromatography improves throughput for enantiomerically pure batches .

How does the spirocyclic architecture influence the compound’s physicochemical properties?

Answer:
The rigid spiro structure impacts:

  • Solubility : The oxa-azaspiro ring reduces polarity, necessitating cosolvents (e.g., 2-propanol) for aqueous reactions .
  • Metabolic stability : The constrained conformation resists cytochrome P450-mediated oxidation, enhancing pharmacokinetic profiles in drug discovery .
  • Crystallinity : Poor crystal formation complicates X-ray analysis; vapor diffusion with hexane/ethyl acetate mixtures improves crystallization .

What analytical techniques are critical for detecting decomposition products under varying storage conditions?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., lactam formation from hydrolysis) with ppm-level accuracy .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability; decomposition above 180°C releases CO and NOx_x .
  • HPLC-PDA : Detects photodegradation products under accelerated light stress (ICH Q1B guidelines) .

How can the compound’s reactivity be leveraged in multicomponent reactions for library synthesis?

Answer:
The spirocyclic ketone and Boc-protected amine enable:

  • Ugi reactions : Combine with aldehydes, amines, and isocyanides to generate diverse peptidomimetics .
  • Mannich reactions : Form β-amino carbonyl derivatives via iminium intermediates .
  • Click chemistry : Azide-alkyne cycloadditions at iodomethyl-substituted derivatives yield triazole-linked conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.